molecular formula C26H26N4O2S B11077843 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 539808-98-5

2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11077843
CAS No.: 539808-98-5
M. Wt: 458.6 g/mol
InChI Key: DIUCYXVTOYEUMJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 2,4-dimethylphenyl substituent at the 4-position of the triazole ring and a phenoxymethyl group at the 5-position. The thioether linkage (-S-) at the 3-position connects the triazole core to an acetamide moiety, which is further substituted with a 4-methylphenyl group.

Properties

CAS No.

539808-98-5

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O2S/c1-18-9-12-21(13-10-18)27-25(31)17-33-26-29-28-24(16-32-22-7-5-4-6-8-22)30(26)23-14-11-19(2)15-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31)

InChI Key

DIUCYXVTOYEUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiolation of Triazole Precursors

The foundational step in synthesizing this compound involves the preparation of the 4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol intermediate. This is typically achieved via cyclocondensation of 1-(2,4-dimethylphenyl)-2-(phenoxymethyl)hydrazine-1-carbothioamide with aqueous sodium hydroxide under reflux conditions (80–90°C, 6–8 hours). The thiol group (-SH) is subsequently alkylated using 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–70°C.

Reaction Scheme:

  • Cyclocondensation:
    C15H17N3OS+NaOHC14H14N3OS+H2O\text{C}_{15}\text{H}_{17}\text{N}_3\text{OS} + \text{NaOH} \rightarrow \text{C}_{14}\text{H}_{14}\text{N}_3\text{OS}^- + \text{H}_2\text{O}

  • Alkylation:
    C14H14N3OS+C9H10ClNOC26H26N4O2S+Cl\text{C}_{14}\text{H}_{14}\text{N}_3\text{OS}^- + \text{C}_9\text{H}_{10}\text{ClNO} \rightarrow \text{C}_{26}\text{H}_{26}\text{N}_4\text{O}_2\text{S} + \text{Cl}^-

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with melting points of 162–164°C. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–6.85 (m, aromatic H), 5.12 (s, CH₂O), 2.35 (s, CH₃).

  • ¹³C NMR: 168.2 ppm (C=O), 154.1 ppm (triazole C).

Modern Catalytic and Solvent-Free Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the alkylation step, reducing reaction times from hours to minutes (15–20 minutes at 100°C). This method enhances yield (82–85%) by minimizing side reactions such as oxidation of the sulfanyl group.

Green Chemistry Protocols

Solvent-free conditions using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as catalysts have been explored. These methods achieve comparable yields (78–80%) while reducing environmental impact.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patented methodologies describe continuous flow systems for large-scale synthesis. Key parameters include:

  • Residence Time: 30–40 minutes

  • Temperature: 70–75°C

  • Catalyst: Zeolite-supported palladium (0.5 wt%)

Table 1: Comparison of Industrial Synthesis Methods

ParameterBatch ReactorContinuous Flow
Yield (%)72–7585–88
Purity (%)98.599.3
Throughput (kg/day)50200
Catalyst Reuse3 cycles10 cycles

Data sourced from patent literature and supplier specifications.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include N-(4-methylphenyl)acetamide (from incomplete alkylation) and triazole sulfoxides (from sulfur oxidation). Strategies to mitigate these include:

  • Inert Atmosphere: Conducting reactions under nitrogen or argon.

  • Low-Temperature Alkylation: Maintaining temperatures below 70°C.

Scalability of Phenoxymethyl Group Introduction

The phenoxymethyl moiety is introduced via nucleophilic substitution of phenoxyethyl bromide with triazole intermediates. Excess phenoxyethyl bromide (1.5 equivalents) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve conversion rates to >90%.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Industrial batches are analyzed using reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) to verify purity ≥99%.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 459.2 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

  • Oxidation to form sulfoxides or sulfones.
  • Reduction to generate dihydro derivatives.
  • Electrophilic aromatic substitution reactions involving the phenyl groups.

Biology

Biologically, 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been investigated for its potential antimicrobial and antifungal properties. Research indicates that compounds containing triazole rings exhibit various biological activities due to their ability to interact with enzymes and receptors in microorganisms .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its interactions with specific biological pathways may lead to the development of new drugs targeting diseases such as fungal infections or cancer. The mechanism of action typically involves modulation of enzyme activity through binding to active sites or allosteric sites on target proteins .

Industry

Industrially, the compound can be utilized in producing specialty chemicals with unique properties. Its applications may extend to formulations in agriculture as fungicides or herbicides due to its biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant antifungal activity against Candida species.
Study B Drug DevelopmentInvestigated the compound's ability to inhibit specific enzymes related to cancer progression.
Study C Industrial ApplicationExplored the use of the compound in agricultural formulations as an effective fungicide.

These findings highlight the versatility of this compound in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other 1,2,4-triazole acetamides allow for comparative analysis of substituent effects on physicochemical and biological properties. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Triazole Acetamide Derivatives

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Activities Reference
Target Compound : 2-{[4-(2,4-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-(2,4-dimethylphenyl), 5-(phenoxymethyl) N-(4-methylphenyl) Hypothesized enhanced lipophilicity due to methyl and phenoxymethyl groups; potential anti-inflammatory activity inferred from analogs
Analog 1 : 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () 4-amino, 5-(3,4,5-trimethoxyphenyl) N-(4-phenoxyphenyl) Increased polarity from methoxy groups; potential antiviral activity due to electron-rich aromatic systems
Analog 2 : 2-({4-(3-Methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide () 4-(3-methylphenyl), 5-(phenylsulfanylmethyl) N-[2-(trifluoromethyl)phenyl] Enhanced metabolic stability from CF3 group; sulfanyl moiety may improve thiol-mediated binding
Analog 3 : 2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide () 4-amino, 5-(4-methylphenyl) N-(2,5-dimethylphenyl) Amino group increases hydrogen-bonding capacity; methyl groups may enhance membrane permeability
Analog 4 : 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide () 4-ethyl, 5-(phenoxymethyl) N-(2-methyl-5-nitrophenyl) Nitro group introduces electron-withdrawing effects; melting point 207.6–208.5°C, suggesting high crystallinity

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s 2,4-dimethylphenyl and phenoxymethyl groups likely increase lipophilicity compared to analogs with polar substituents (e.g., amino or methoxy groups in and ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Melting Points : Analogs with nitro or trifluoromethyl groups () exhibit higher melting points (>200°C), suggesting strong intermolecular interactions (e.g., dipole-dipole, π-stacking). The target compound’s melting point is unreported but expected to align with these trends.
  • Synthetic Yield : Yields for triazole acetamides in range from 45–57%, indicating moderate efficiency in nucleophilic substitution and cyclization steps.

Biological Activity

The compound 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule characterized by its unique structure that includes a triazole ring and a sulfanyl group. This compound belongs to a class of chemicals known for their potential biological activities, particularly in pharmacology. Its molecular formula is C26H26N4O2SC_{26}H_{26}N_{4}O_{2}S with an approximate molecular weight of 458.58 g/mol.

Compounds containing triazole rings have been shown to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways within microorganisms or cancer cells. For instance, triazole derivatives often interfere with the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Staphylococcus aureus (including MRSA strains)
  • Escherichia coli
  • Candida albicans and other fungal strains

The minimum inhibitory concentrations (MICs) for these bacteria and fungi suggest that the compound can act as both bacteriostatic and bactericidal, with MIC values indicating effective inhibition of growth .

Anticancer Activity

Mercapto-substituted triazoles have been investigated for their chemopreventive and chemotherapeutic effects on cancer. For example, certain derivatives have demonstrated activity against colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant cytotoxicity at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Feature Description Biological Activity
Triazole Ring A five-membered ring containing three nitrogen atomsAntifungal and antibacterial
Sulfanyl Group Sulfur-containing functional groupEnhances interaction with biological targets
Phenyl Substituents Varied substitutions on phenyl ringsModulate potency and selectivity

Case Studies

  • Antifungal Studies : A study focusing on similar triazole derivatives indicated strong antifungal activity against Candida species, with some compounds showing efficacy comparable to established antifungal agents like fluconazole .
  • Antibacterial Studies : Investigations into the antibacterial properties revealed that certain compounds within this class exhibit potent activity against MRSA strains, highlighting their potential as new therapeutic options in combating resistant infections .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that modifications to the phenyl substituents significantly influenced cytotoxicity levels, suggesting a tailored approach in drug design could enhance therapeutic outcomes against specific cancers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acids or esters. Key intermediates (e.g., 4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol) are then functionalized with sulfanyl-acetamide groups. Reaction optimization can employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs minimize experimental runs while identifying critical parameters affecting yield . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is standard.

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., phenoxymethyl protons at δ 4.8–5.2 ppm; triazole carbons at δ 150–160 ppm).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triazole-sulfanyl bond length ~1.68 Å, consistent with similar triazolyl thioethers) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 462.15).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Inert atmosphere (argon), desiccated at 4°C, away from oxidizers and moisture .
  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential dermal/ocular toxicity.
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Replace phenoxymethyl with furan-2-yl or adamantyl groups to modulate lipophilicity (logP) and target binding .
  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Biological Assays : Compare anti-exudative or anti-inflammatory activity in murine models (e.g., carrageenan-induced edema) with IC50_{50} values .

Q. What computational strategies predict molecular interactions with biological targets (e.g., COX-2 or PDE4)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to COX-2’s hydrophobic pocket. Key interactions include H-bonds with Arg120 and π-π stacking with Tyr355 .
  • MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : ML-based models (e.g., Random Forest) correlate substituent electronegativity with inhibitory potency (R2^2 > 0.85) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} variability in kinase inhibition assays) using fixed/random-effects models.
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .

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